molecular formula C18H19Cl3O5 B15243219 2,4-Dichloro-3-(2-chloro-3,4,5-trimethoxyphenethyl)-6-methoxyphenol

2,4-Dichloro-3-(2-chloro-3,4,5-trimethoxyphenethyl)-6-methoxyphenol

Cat. No.: B15243219
M. Wt: 421.7 g/mol
InChI Key: KITFEPGVGTXXTC-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(2-chloro-3,4,5-trimethoxyphenethyl)-6-methoxyphenol is a synthetic organic compound It is characterized by its complex structure, which includes multiple chloro and methoxy groups attached to a phenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(2-chloro-3,4,5-trimethoxyphenethyl)-6-methoxyphenol typically involves multiple steps, including halogenation, alkylation, and methoxylation reactions. The starting materials are usually simple aromatic compounds, which undergo a series of chemical transformations to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would include steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the chloro groups, converting them to hydrogen atoms or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methoxyphenol: Lacks the phenethyl and additional chloro groups.

    3,4,5-Trimethoxyphenethylamine: Contains the phenethylamine backbone but lacks the phenol and chloro groups.

Uniqueness

2,4-Dichloro-3-(2-chloro-3,4,5-trimethoxyphenethyl)-6-methoxyphenol is unique due to its combination of chloro and methoxy groups, which can influence its chemical reactivity and potential applications. The presence of multiple functional groups allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C18H19Cl3O5

Molecular Weight

421.7 g/mol

IUPAC Name

2,4-dichloro-3-[2-(2-chloro-3,4,5-trimethoxyphenyl)ethyl]-6-methoxyphenol

InChI

InChI=1S/C18H19Cl3O5/c1-23-12-8-11(19)10(15(21)16(12)22)6-5-9-7-13(24-2)17(25-3)18(26-4)14(9)20/h7-8,22H,5-6H2,1-4H3

InChI Key

KITFEPGVGTXXTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)Cl)CCC2=CC(=C(C(=C2Cl)OC)OC)OC)Cl

Origin of Product

United States

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